Cas no 62089-07-0 (2-(3,6-dichloropyridazin-4-yl)acetic acid)

2-(3,6-Dichloropyridazin-4-yl)acetic acid is a versatile heterocyclic compound featuring a pyridazine core substituted with two chlorine atoms at the 3- and 6-positions and an acetic acid moiety at the 4-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The dichloro substitution enhances electrophilic character, facilitating nucleophilic aromatic substitution reactions, while the acetic acid group allows for derivatization via esterification or amidation. Its high purity and stability under standard conditions ensure reliable performance in research and industrial processes. This compound is particularly useful in the development of bioactive molecules due to its balanced reactivity and structural modularity.
2-(3,6-dichloropyridazin-4-yl)acetic acid structure
62089-07-0 structure
Product name:2-(3,6-dichloropyridazin-4-yl)acetic acid
CAS No:62089-07-0
MF:C6H4Cl2N2O2
MW:207.014159202576
CID:3310680
PubChem ID:12327774

2-(3,6-dichloropyridazin-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-PYRIDAZINEACETIC ACID, 3,6-DICHLORO-
    • 2-(3,6-dichloropyridazin-4-yl)acetic acid
    • EN300-170022
    • SCHEMBL11903960
    • 62089-07-0
    • Inchi: InChI=1S/C6H4Cl2N2O2/c7-4-1-3(2-5(11)12)6(8)10-9-4/h1H,2H2,(H,11,12)
    • InChI Key: RRYFSTCBDIVYKJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 205.9649828Da
  • Monoisotopic Mass: 205.9649828Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1Ų
  • XLogP3: 1.2

2-(3,6-dichloropyridazin-4-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-170022-1.0g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
1g
$1057.0 2023-06-04
Enamine
EN300-170022-5.0g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
5g
$3065.0 2023-06-04
Enamine
EN300-170022-0.25g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
0.25g
$972.0 2023-09-20
Enamine
EN300-170022-0.1g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
0.1g
$930.0 2023-09-20
Enamine
EN300-170022-0.5g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
0.5g
$1014.0 2023-09-20
Enamine
EN300-170022-10.0g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
10g
$4545.0 2023-06-04
Enamine
EN300-170022-5g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
5g
$3065.0 2023-09-20
Enamine
EN300-170022-0.05g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
0.05g
$888.0 2023-09-20
Enamine
EN300-170022-2.5g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
2.5g
$2071.0 2023-09-20
Enamine
EN300-170022-1g
2-(3,6-dichloropyridazin-4-yl)acetic acid
62089-07-0
1g
$1057.0 2023-09-20

Additional information on 2-(3,6-dichloropyridazin-4-yl)acetic acid

Recent Advances in the Study of 2-(3,6-Dichloropyridazin-4-yl)acetic Acid (CAS: 62089-07-0)

The compound 2-(3,6-dichloropyridazin-4-yl)acetic acid (CAS: 62089-07-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and agrochemical development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, making it a subject of considerable scientific interest.

One of the key areas of research involves the optimization of synthetic routes for 2-(3,6-dichloropyridazin-4-yl)acetic acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic protocol that enhances yield and purity while reducing environmental impact. The method employs a novel catalytic system that minimizes byproduct formation, which is critical for large-scale pharmaceutical production.

In terms of biological activity, recent investigations have explored the compound's potential as a precursor for the development of novel anti-inflammatory agents. A research team at the University of Cambridge reported in 2024 that derivatives of 2-(3,6-dichloropyridazin-4-yl)acetic acid exhibit significant inhibitory effects on COX-2 enzymes, with promising selectivity profiles. These findings suggest potential applications in the treatment of chronic inflammatory diseases.

Furthermore, the agrochemical potential of this compound has been highlighted in several recent studies. Research published in Pest Management Science (2024) demonstrated that certain derivatives show potent herbicidal activity against resistant weed species, with a novel mode of action that could address current challenges in agricultural pest management.

The pharmacological properties of 2-(3,6-dichloropyridazin-4-yl)acetic acid derivatives have also been investigated for their potential in oncology. A 2023 study in Bioorganic & Medicinal Chemistry Letters identified specific structural modifications that enhance the compound's ability to inhibit tumor growth in preclinical models, particularly in colorectal cancer cell lines.

Recent advancements in analytical techniques have facilitated more detailed studies of this compound's metabolism and pharmacokinetics. A 2024 publication in Drug Metabolism and Disposition presented comprehensive data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, providing valuable insights for future drug development efforts.

In conclusion, the growing body of research on 2-(3,6-dichloropyridazin-4-yl)acetic acid (CAS: 62089-07-0) demonstrates its multifaceted potential in pharmaceutical and agrochemical applications. Ongoing studies continue to explore novel derivatives and applications, positioning this compound as an important focus area in chemical biology research.

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